Cas no 874-44-2 (5-Nitro-2-norbornene)
5-Nitro-2-norbornene Chemical and Physical Properties
Names and Identifiers
-
- 6-Nitrobicyclo[2.2.1]hept-2-ene
- 5-nitrobicyclo[2.2.1]hept-2-ene
- Bicyclo[2.2.1]hept-2-ene,5-nitro-, (1R,4R,5R)-rel-
- NSC92358
- NSC-92358
- NCIOpen2_001380
- NSC-16141
- NSC16141
- DTXSID70280256
- 874-44-2
- EN300-107457
- 768-16-1
- CS-0231224
- SCHEMBL3677464
- 5-Nitro-2-norbornene
-
- Inchi: 1S/C7H9NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
- InChI Key: DXTVIYLGTPEMKI-UHFFFAOYSA-N
- SMILES: [O-][N+](C1CC2C=CC1C2)=O
Computed Properties
- Exact Mass: 139.063
- Monoisotopic Mass: 139.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.3
- Topological Polar Surface Area: 45.8A^2
Experimental Properties
- Density: 1.21 g/cm3
- Boiling Point: 228.5ºC at 760 mmHg
- Flash Point: 102.6ºC
- Refractive Index: 1.545
- PSA: 45.82000
- LogP: 1.75090
5-Nitro-2-norbornene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N233335-50mg |
5-Nitro-2-norbornene |
874-44-2 | 50mg |
$ 190.00 | 2022-06-03 | ||
| TRC | N233335-100mg |
5-Nitro-2-norbornene |
874-44-2 | 100mg |
$ 310.00 | 2022-06-03 | ||
| TRC | N233335-250mg |
5-Nitro-2-norbornene |
874-44-2 | 250mg |
$ 615.00 | 2022-06-03 |
5-Nitro-2-norbornene Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 5-Nitro-2-norbornene
Recent Advances in the Study of 5-Nitro-2-norbornene (CAS: 874-44-2) in Chemical Biology and Pharmaceutical Research
5-Nitro-2-norbornene (CAS: 874-44-2) is a structurally unique nitroalkene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its norbornene scaffold and nitro functional group, exhibits intriguing reactivity and biological activity, making it a valuable building block for drug discovery and chemical probe development. Recent studies have explored its synthetic utility, mechanism of action, and therapeutic potential, shedding new light on its role in modern biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-Nitro-2-norbornene as a key intermediate in the synthesis of novel anti-inflammatory agents. The researchers utilized its strained bicyclic structure and electron-deficient double bond to develop selective cyclooxygenase-2 (COX-2) inhibitors with improved metabolic stability. The study reported that derivatives of 5-Nitro-2-norbornene showed significant reduction in pro-inflammatory cytokine production in macrophage cell lines, suggesting potential applications in treating chronic inflammatory diseases.
In the field of chemical biology, a recent breakthrough published in ACS Chemical Biology (2024) highlighted the use of 5-Nitro-2-norbornene as a versatile chemical warhead for covalent protein modification. The researchers designed activity-based probes incorporating this moiety, which demonstrated selective labeling of cysteine residues in target proteins. This approach enabled the identification of previously unknown druggable sites in several disease-relevant proteins, opening new avenues for drug discovery.
From a synthetic chemistry perspective, advances in catalytic asymmetric reactions involving 5-Nitro-2-norbornene have been reported in Angewandte Chemie (2023). The study developed a novel chiral phosphine catalyst system that achieved unprecedented enantioselectivity in [3+2] cycloaddition reactions with this substrate. This methodological breakthrough provides access to complex, enantiomerically pure compounds that could serve as valuable scaffolds for pharmaceutical development.
Recent toxicological studies have also investigated the safety profile of 5-Nitro-2-norbornene and its derivatives. A 2024 publication in Chemical Research in Toxicology reported comprehensive in vitro and in vivo assessments, demonstrating favorable pharmacokinetic properties and acceptable toxicity thresholds for several lead compounds derived from this scaffold. These findings support further preclinical development of 5-Nitro-2-norbornene-based therapeutics.
Looking forward, the unique properties of 5-Nitro-2-norbornene continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its reactivity can be harnessed for site-specific drug release. Additionally, its application in the development of covalent inhibitors for challenging therapeutic targets represents a promising area of ongoing research in the pharmaceutical industry.
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